tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Overview
Description
Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The compound tert-butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate has been synthesized through various methods, demonstrating its relevance in organic chemistry research. For instance, a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. This process was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, with the structure confirmed via single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Synthetic Applications and Derivatives
Various derivatives of this compound have been synthesized, highlighting the versatility of this compound in chemical synthesis. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate was described, showcasing the use of this compound derivatives as scaffolds for substituted piperidines. The terminal alkyne in this derivative was converted into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen et al., 2011).
Photochemical Behavior
The photochemical behavior of related compounds, such as 2,5-di-tert-butyl-3H-azepine, has been studied, leading to the unexpected formation of dicyclopenta[b,e]pyridine derivatives and cis,cis-cyclodeca-1,6-diene derivatives. These findings provide insights into the photochemical properties of this compound and its analogs, contributing to the understanding of their reactivity under light irradiation (Satake et al., 2001).
Properties
IUPAC Name |
tert-butyl 6-azatricyclo[5.3.0.01,5]deca-3,8-diene-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-10-6-4-8-14(10)9-5-7-11(14)15/h4-7,10-11H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDMLQEWGSYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCC23C1C=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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